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Compound of Interest

Compound Name: N-Decanoyl-L-aspartic acid

Cat. No.: B15495656

Audience: Researchers, scientists, and drug development professionals.
Introduction:

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with diverse
biological activities, including roles in cell signaling and as potential therapeutic agents. Nuclear
Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural
elucidation and characterization of such molecules. This document provides a detailed protocol
for the NMR analysis of N-Decanoyl-L-aspartic acid, covering sample preparation, data
acquisition, and spectral analysis.

Predicted NMR Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for N-Decanoyl-
L-aspartic acid. These predictions are based on known chemical shifts for L-aspartic acid and
typical values for a decanoyl chain.[1][2][3] Actual chemical shifts may vary depending on the
solvent, concentration, and pH.

Table 1: Predicted *H NMR Chemical Shifts for N-Decanoyl-L-aspartic acid in D20

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15495656?utm_src=pdf-interest
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/1199
https://www.researchgate.net/figure/13-C-NMR-Data-of-l-Aspartic-Acid-and-l-Aspartic-acid-Ln-3-Complexes-d-ppm_tbl2_366224755
https://www.chemicalbook.com/SpectrumEN_56-84-8_13CNMR.htm
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Predicted Chemical Shift

Protons Multiplicity
(ppm)

Ha (Asp) 45-4.7 dd

HB (Asp) 2.8-3.0 m

HP' (Asp) 2.7-29 m

H-2 (Decanoyl) 22-24 t

H-3 (Decanoyl) 15-1.7 m

H-4 to H-9 (Decanoyl) 12-14 m

H-10 (Decanoyl) 0.8-1.0 t

Table 2: Predicted *3C NMR Chemical Shifts for N-Decanoyl-L-aspartic acid in D20

Carbon Atom Predicted Chemical Shift (ppm)
C=0 (Asp, y-carboxyl) 178 - 181
C=0 (Asp, a-carboxyl) 174 - 176
C=0 (Decanoyl, amide) 172 - 175
Ca (Asp) 52 -55
CB (Asp) 38-41
C-2 (Decanoyl) 36 -39
C-3 (Decanoyl) 25-28
C-4 to C-8 (Decanoyl) 28 - 32
C-9 (Decanoyl) 22-25
C-10 (Decanoyl) 13-15

Experimental Protocols

2.1. Sample Preparation
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A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5]

Materials:

N-Decanoyl-L-aspartic acid

Deuterated solvent (e.g., Deuterium Oxide - D20, or Methanol-da4)

NMR tubes (5 mm)

Vortex mixer

Pipettes

Protocol:

Weigh out approximately 5-10 mg of N-Decanoyl-L-aspartic acid.

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if
the compound has low solubility at room temperature.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.
2.2. NMR Data Acquisition

The following experiments are recommended for the structural characterization of N-Decanoyl-
L-aspartic acid.

Instrumentation:
 NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experiments:
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e 1D *H NMR: This experiment provides information about the proton environment in the
molecule.

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
o Spectral Width: 12-16 ppm.

o Number of Scans: 16-64 (depending on sample concentration).

o Relaxation Delay (d1): 1-2 seconds.

e 1D 13C NMR: This experiment identifies all unique carbon atoms.

o

Pulse Program: A standard *H-decoupled 13C experiment (e.g., 'zgpg30").

[¢]

Spectral Width: 200-240 ppm.

[¢]

Number of Scans: 1024 or more (as 13C has low natural abundance).

[e]

Relaxation Delay (d1): 2-5 seconds.

e 2D COSY (Correlation Spectroscopy): This experiment shows correlations between coupled
protons, typically those separated by two or three bonds.[6]

o

Pulse Program: A standard gradient-enhanced COSY experiment (e.g., '‘cosygpqf').

[¢]

Spectral Width (F1 and F2): 12-16 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 2-8.

e 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded *H and 3C atoms.[7]

o Pulse Program: A standard gradient-enhanced HSQC experiment (e.g.,
'hsqcedetgpsisp2.3').

o Spectral Width (F2 - *H): 12-16 ppm.
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o Spectral Width (F1 - 13C): 180-220 ppm.

o Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-16.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are separated by two or three bonds, which is crucial for
connecting different spin systems.[8]

o Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'nmbcgplpndgf').

o

Spectral Width (F2 - *H): 12-16 ppm.

[¢]

Spectral Width (F1 - 13C): 220-250 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 8-32.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of N-Decanoyl-L-
aspartic acid.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://employees.csbsju.edu/cschaller/Principles%20Chem/structure%20determination/NMRprotein.htm
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Weigh Compound

Y

Dissolve in
Deuterated Solvent

Y

Transfer to
NMR Tube

Data Ac‘ ?uisition

1D *H NMR

Data A‘;lalysis

Assign 1D Spectra

Y

Assign *H-tH
Spin Systems (COSY)

Y

Assign 1H-13C
Direct Correlations (HSQC)

Y

Connect Fragments via
Long-Range Correlations (HMBC)

Y

Structure Elucidation

\'4

Final Structure
Confirmation

Click to download full resolution via product page

NMR Analysis Workflow for N-Decanoyl-L-aspartic acid.
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Interpretation of Spectra:

1H NMR: Identify the number of distinct proton signals, their chemical shifts, multiplicities
(singlet, doublet, triplet, etc.), and integrations (relative number of protons). The signals for
the aspartic acid moiety (Ha, HB, HB") will be distinct from those of the decanoyl chain.[9]

13C NMR: Determine the number of unique carbon signals. The carbonyl carbons will be in
the downfield region (170-185 ppm).

COSY: Identify coupled protons. For instance, a cross-peak between the Ha and Hf3 protons
of the aspartic acid will confirm their connectivity. Similarly, correlations will be seen between
adjacent protons in the decanoyl chain.

HSQC: Assign each proton to its directly attached carbon. This is a powerful tool for
definitively assigning the carbon spectrum.

HMBC: Connect the different parts of the molecule. Key correlations to look for include the
correlation from the Ha and HP protons of the aspartic acid to the carbonyl carbons, and the
correlation from the H-2 protons of the decanoyl chain to the amide carbonyl carbon. This will
confirm the attachment of the decanoyl group to the nitrogen of the aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: NMR Analysis of N-
Decanoyl-L-aspartic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495656#n-decanoyl-l-aspartic-acid-nmr-analysis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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